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Compound of Interest

Compound Name: Benzofuranylpropylaminopentane

Cat. No.: B13394042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of the

synthetic compound R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane, commonly known as (-)-

BPAP. This molecule has emerged as a promising candidate for therapeutic intervention in

neurodegenerative disorders due to its multifaceted mechanism of action. This document

details the core molecular pathways, summarizes key quantitative data from preclinical studies,

and provides detailed experimental protocols for researchers investigating this and similar

compounds.

Core Mechanisms of Neuroprotection
(-)-BPAP exerts its neuroprotective effects through a combination of synergistic mechanisms,

primarily centered on enhancing endogenous neurotrophic support and directly counteracting

apoptotic processes.

1.1 Enhancement of Monoaminergic Neurotransmission: (-)-BPAP is characterized as a

"catecholaminergic and serotonergic activity enhancer."[1][2] Unlike reuptake inhibitors or

releasing agents, it selectively enhances the impulse-driven release of key monoamine

neurotransmitters, including dopamine, norepinephrine, and serotonin.[2][3] This modulation of

neurotransmitter systems may contribute to its neuroprotective and pro-cognitive effects,

particularly in conditions characterized by monoaminergic deficits, such as Parkinson's

disease.[1][4]
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1.2 Upregulation of the BDNF/TrkB Signaling Pathway: A cornerstone of (-)-BPAP's

neuroprotective action is its ability to significantly increase the expression of Brain-Derived

Neurotrophic Factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B

(TrkB).[1] This upregulation enhances the downstream signaling cascade, which is critical for

neuronal survival, differentiation, and synaptic plasticity. The BDNF/TrkB pathway activation is

a key mechanism underlying the potential of (-)-BPAP to not only protect neurons but also to

promote neuronal resilience and function.[1]

1.3 Anti-Apoptotic Activity: (-)-BPAP has been shown to directly inhibit neuronal apoptosis

through a dual-pronged approach targeting the intrinsic, or mitochondrial, pathway of

programmed cell death.

Mitochondrial Membrane Stabilization: The compound directly stabilizes the mitochondrial

membrane potential, preventing the mitochondrial permeability transition that is a critical

early event in the apoptotic cascade.[5]

Induction of Anti-Apoptotic Proteins: (-)-BPAP upregulates the expression of Bcl-2, a key

anti-apoptotic protein that functions to block the release of pro-apoptotic factors like

cytochrome c from the mitochondria.[5]

This combined action effectively halts the progression of apoptosis at a crucial control point,

preserving neuronal integrity in the face of neurotoxic insults.[5]

Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the

neuroprotective efficacy of (-)-BPAP.

Table 1: In Vitro Neuroprotection Against Neurotoxins
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Cell Type Neurotoxin
(-)-BPAP
Concentration

Outcome Reference

Human

Neuroblastoma

SH-SY5Y

N-

methyl(R)salsolin

ol

Not specified

Prevention of

apoptosis,

stabilization of

mitochondrial

membrane

potential

[5]

Cultured

Hippocampal

Neurons

β-amyloid 10⁻¹⁴ M
Protection from

neurotoxicity
[3]

Table 2: Effects on Neurotrophin and Receptor Expression

Experiment
al Model

Treatment
Target
Gene/Protei
n

Method Result Reference

Rat

Mesencephali

c Slices

R-(-)-BPAP

(48h)
BDNF mRNA RT-PCR

Significant

Increase
[1]

Rat

Mesencephali

c Slices

R-(-)-BPAP

(48h)
BDNF Protein ELISA

Significant

Increase
[1]

Rat

Mesencephali

c Slices

R-(-)-BPAP

(48h)
trkB mRNA RT-PCR

Significant

Increase
[1]

Rat

Mesencephali

c Slices

R-(-)-BPAP

(48h)

p75NTR

mRNA
RT-PCR

No significant

change
[1]

Signaling Pathways and Visualizations
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The neuroprotective effects of (-)-BPAP are mediated by complex signaling networks. The

following diagrams, generated using the DOT language, illustrate the key pathways.

3.1 BDNF/TrkB Survival Pathway

Activation of the TrkB receptor by BDNF, which is upregulated by (-)-BPAP, initiates several

pro-survival downstream cascades, including the PI3K/Akt and Ras/MAPK pathways. These

pathways converge on the nucleus to promote the transcription of genes involved in neuronal

survival and plasticity, such as CREB.
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Diagram 1: (-)-BPAP enhances the BDNF/TrkB signaling cascade.

3.2 Intrinsic Apoptosis Pathway Inhibition
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(-)-BPAP directly interferes with the mitochondrial-led apoptosis pathway. It prevents the loss of

mitochondrial membrane potential and upregulates the anti-apoptotic protein Bcl-2, which in

turn blocks the release of cytochrome c and subsequent activation of the caspase cascade.
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Diagram 2: (-)-BPAP inhibits the intrinsic apoptosis pathway.
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Key Experimental Protocols
This section provides detailed methodologies for foundational experiments used to characterize

the neuroprotective effects of (-)-BPAP.

4.1 In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol describes a method to assess the ability of (-)-BPAP to protect human

neuroblastoma SH-SY5Y cells from a neurotoxin-induced cell death.

Cell Culture and Maintenance:

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM)

and Ham's F-12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1%

Penicillin/Streptomycin, and 1X Non-Essential Amino Acids.

Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

Passage cells upon reaching 80-90% confluency using 0.25% Trypsin-EDTA. It is

recommended to use cells below passage 20 to maintain neuronal characteristics.

Neuroprotection Assay Workflow:

Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to

adhere for 24 hours.

Pre-treat cells with various concentrations of (-)-BPAP (e.g., ranging from 10⁻¹⁵ M to 10⁻⁶

M) for 2 hours in serum-free medium. Include a vehicle-only control group.

Induce neurotoxicity by adding a neurotoxin such as N-methyl(R)salsolinol or MPP⁺ (1-

methyl-4-phenylpyridinium) to the wells (concentration to be optimized, e.g., 100 µM for

NM(R)Sal) for 24 hours.

Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) or similar viability assay according to the manufacturer's instructions.

Calculate the percentage of neuroprotection relative to cells treated with the neurotoxin

alone.
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Diagram 3: Workflow for the in vitro neuroprotection assay.

4.2 BDNF and TrkB Expression Analysis

RNA Isolation and RT-PCR:

Treat rat mesencephalic slices or cell cultures with (-)-BPAP for a specified time (e.g., 48

hours).

Isolate total RNA using a TRIzol-based method or a commercial kit.

Synthesize cDNA using a reverse transcription kit.

Perform quantitative PCR (qPCR) using specific primers for BDNF, TrkB, and a

housekeeping gene (e.g., GAPDH).

Analyze the relative change in gene expression using the ΔΔCt method.

Protein Extraction and ELISA:

Following treatment with (-)-BPAP, lyse cells or homogenize tissue in RIPA buffer

containing protease inhibitors.

Determine the total protein concentration of the lysates using a BCA or Bradford assay.

Quantify BDNF protein levels using a commercial BDNF ELISA kit, following the

manufacturer's protocol.

Normalize BDNF concentration to the total protein concentration of the sample and

compare treated groups to controls.

4.3 Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the JC-1 cationic dye, which accumulates in mitochondria. In healthy

mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with

low ΔΨm, JC-1 remains as monomers and fluoresces green.
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Culture and treat cells with (-)-BPAP and a neurotoxin as described in Protocol 4.1. Include a

positive control group treated with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-

chlorophenyl hydrazone).

Prepare a 2 µM JC-1 staining solution in the cell culture medium.

Remove the culture medium from the cells and add the JC-1 staining solution.

Incubate the cells at 37°C for 15-30 minutes, protected from light.

Wash the cells with a phosphate-buffered saline (PBS).

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence

microscope.

Green Monomers: Excitation ~485 nm, Emission ~535 nm.

Red Aggregates: Excitation ~535 nm, Emission ~595 nm.

Calculate the ratio of red to green fluorescence. A higher red/green ratio indicates a healthier

mitochondrial membrane potential and thus, a protective effect of (-)-BPAP.

4.4 Western Blot for Bcl-2 Family Proteins

Prepare total protein lysates from treated and control cells as described in the ELISA

protocol.

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or

nitrocellulose membrane.

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for Bcl-2 (and optionally, the pro-

apoptotic protein Bax) overnight at 4°C. Also, probe a separate membrane or the same

membrane (if stripped) with an antibody for a loading control (e.g., β-actin or GAPDH).
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image

the blot.

Perform densitometric analysis to quantify the relative changes in Bcl-2 expression,

normalized to the loading control.

Note on "N-benzyl-p-anisoyl-phenylalanine"
The initial query included the compound "N-benzyl-p-anisoyl-phenylalanine." A thorough search

of the scientific literature did not yield significant results for a compound with this specific name

in the context of neuroprotection. Research on structurally related N-benzyl phenylalanine

derivatives has primarily focused on other therapeutic areas, such as inhibitors of dipeptidyl

peptidase 4 (DPP-4) for the treatment of type 2 diabetes. The focus of this guide, R-(-)-1-

(Benzofuran-2-yl)-2-propylaminopentane, is the compound robustly supported by preclinical

neuroprotection research under the "BPAP" acronym.

Conclusion
(-)-BPAP is a potent neuroprotective agent with a unique and compelling multi-target

mechanism of action. By enhancing the brain's own neurotrophic systems through the

BDNF/TrkB pathway and simultaneously providing direct anti-apoptotic protection at the

mitochondrial level, it represents a promising lead compound for the development of novel

therapeutics for neurodegenerative diseases. The experimental frameworks provided herein

offer a basis for further investigation into its efficacy and mechanism, facilitating the

advancement of this and other neuroprotective strategies in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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